1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
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Description
1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a useful research compound. Its molecular formula is C20H23FN4O2S2 and its molecular weight is 434.55. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
One of the key applications of compounds similar to 1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is in anticancer research. A study by Wang et al. (2015) demonstrates that alkylurea derivatives exhibit remarkable anticancer effects and toxicity when orally administrated. Their research shows that the alkylurea moiety in such compounds maintains antiproliferative activity and inhibits PI3Ks and mTOR, suggesting potential as effective anticancer agents with lower toxicity (Wang et al., 2015).
Pharmacological Profiling
Chrovian et al. (2018) explored the pharmacological profiling of pyridine derivatives, which are structurally similar to the queried compound. They developed novel P2X7 antagonists showing potential for mood disorder treatments, further advancing into clinical trials. This indicates the importance of such compounds in developing new therapeutic agents (Chrovian et al., 2018).
Antimicrobial Activities
Bakhite et al. (2004) synthesized thieno[2,3-b]pyridine-2-carboxamides and their derivatives, which were screened for antimicrobial activities. This demonstrates the potential of structurally similar compounds to this compound in combating microbial infections (Bakhite et al., 2004).
Neurological Applications
Research by Brehm et al. (1997) on tetrahydroisothiazolo[5,4-c]pyridin-3-ol derivatives, which are structurally related, shows that these compounds can act as agonists/antagonists at GABAA receptors. This suggests potential applications in neurological research, particularly in understanding and treating disorders related to these receptors (Brehm et al., 1997).
Synthesis of Heterocyclic Compounds
Studies like that of Aly et al. (2008) and Desenko et al. (1998) focus on the synthesis of various heterocyclic compounds, indicating the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Aly et al., 2008), (Desenko et al., 1998).
Properties
IUPAC Name |
1-cyclopentyl-3-[5-[2-(4-fluorophenyl)sulfanylacetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S2/c21-13-5-7-15(8-6-13)28-12-18(26)25-10-9-16-17(11-25)29-20(23-16)24-19(27)22-14-3-1-2-4-14/h5-8,14H,1-4,9-12H2,(H2,22,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEKQKNMSSZAJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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